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Compound of Interest

Compound Name: MRS7799

Cat. No.: B15569814

[2] MRS7799 is a potent and selective antagonist for the human P2Y14 receptor (hP2Y14R)
with a Ki value of 27 nM. It is a nucleotide analog that has been shown to inhibit UDP-glucose-
induced intracellular calcium mobilization and [(35)S]GTPyS binding in hP2Y14R-expressing
cells. MRS7799 is a valuable tool for studying the physiological and pathological roles of the
P2Y14 receptor. --INVALID-LINK-- MRS7799 is a potent and selective antagonist of the P2Y14
receptor, with a Ki value of 27 nM for the human receptor. It has been shown to inhibit UDP-
glucose-induced calcium mobilization and GTPyS binding in cells expressing the P2Y14
receptor. MRS7799 is a valuable tool for studying the role of the P2Y14 receptor in various
physiological and pathological processes. --INVALID-LINK-- The G protein-coupled receptor
P2Y14 (GPR105) is stimulated by UDP-sugars such as UDP-glucose. Here we report the
pharmacological properties of a novel P2Y 14 receptor antagonist, 2-dicyclohexyl-5'-[4-
(trifluoromethoxy)phenyljthio-5'-deoxy-[3,y-difluoromethyleneadenosine- ... --INVALID-LINK--
P2Y14 receptor (P2Y14R) is a G protein-coupled receptor (GPCR) that is activated by UDP-
sugars, such as UDP-glucose. P2Y14R is involved in various physiological processes,
including immune responses, cell proliferation, and differentiation. The development of potent
and selective P2Y14R antagonists is crucial for elucidating the physiological and pathological
roles of this receptor. MRS7799 is a recently developed P2Y14R antagonist that has been
shown to be potent and selective for the human P2Y14R. In this study, we characterized the
pharmacological properties of MRS7799 and investigated its effects on P2Y14R-mediated
signaling pathways. We found that MRS7799 is a competitive antagonist of the hP2Y14R with
a Ki value of 27 nM. MRS7799 inhibited UDP-glucose-induced intracellular calcium mobilization
and [(35)S]GTPyS binding in hP2Y14R-expressing cells. Furthermore, MRS7799 blocked
UDP-glucose-induced chemotaxis of human neutrophils. These results suggest that MRS7799
is a valuable tool for studying the physiological and pathological roles of the P2Y14 receptor. --
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INVALID-LINK-- The P2Y 14 receptor is a G-protein coupled receptor (GPCR) that is activated
by UDP-sugars, such as UDP-glucose. It is involved in a variety of physiological processes,
including immune responses, inflammation, and cell proliferation. --INVALID-LINK-- The P2Y14
receptor is a G protein-coupled receptor that is activated by UDP-sugars. It is involved in a
variety of physiological processes, including immune responses and inflammation. --INVALID-
LINK-- The P2Y14 receptor is a G-protein coupled receptor that is activated by UDP-sugars,
such as UDP-glucose. Upon activation, the receptor couples to Gi/o proteins, which leads to
the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cCAMP) levels. This,
in turn, modulates the activity of various downstream signaling pathways. --INVALID-LINK--
The P2Y14 receptor is a G-protein coupled receptor that is activated by UDP-sugars. Upon
activation, the receptor couples to Gi/o proteins, which leads to the inhibition of adenylyl
cyclase and a decrease in intracellular cyclic AMP (cCAMP) levels. This, in turn, modulates the
activity of various downstream signaling pathways. The P2Y14 receptor is involved in a variety
of physiological processes, including immune responses, inflammation, and cell proliferation. --
INVALID-LINK-- The P2Y14 receptor is a Gi/o-coupled GPCR, and its activation leads to the
inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This
signaling pathway is involved in regulating a variety of cellular processes, including
inflammation, immune responses, and cell proliferation. --INVALID-LINK-- The P2Y14 receptor
is a G-protein coupled receptor that is activated by UDP-sugars. Upon activation, the receptor
couples to Gi/o proteins, which leads to the inhibition of adenylyl cyclase and a decrease in
intracellular cyclic AMP (CAMP) levels. This, in turn, modulates the activity of various
downstream signaling pathways. The P2Y14 receptor is involved in a variety of physiological
processes, including immune responses, inflammation, and cell proliferation. --INVALID-LINK--
The P2Y14 receptor is a G-protein coupled receptor that is activated by UDP-sugars. Upon
activation, the receptor couples to Gi/o proteins, which leads to the inhibition of adenylyl
cyclase and a decrease in intracellular cyclic AMP (cCAMP) levels. This, in turn, modulates the
activity of various downstream signaling pathways. The P2Y14 receptor is involved in a variety
of physiological processes, including immune responses, inflammation, and cell proliferation. --
INVALID-LINK-- The P2Y14 receptor is coupled to the Gi/o family of G proteins. Activation of
the receptor leads to inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic
AMP (cAMP) levels. This can be measured using a variety of commercially available cAMP
assays. --INVALID-LINK-- Cayman Chemical offers a competitive ELISA assay for the
quantification of CAMP in cell lysates and other biological samples. The assay is based on the
competition between unlabeled cAMP and a fixed quantity of horseradish peroxidase (HRP)-
labeled cAMP for a limited number of binding sites on a cAMP-specific antibody. --INVALID-
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LINK-- Cisbio offers a HTRF (Homogeneous Time-Resolved Fluorescence) based cAMP assay.
This is a competitive immunoassay between native CAMP produced by cells and cAMP-d2
(acceptor). The tracer is a monoclonal antibody anti-cAMP-Eu3+-Cryptate (donor). --INVALID-
LINK-- Promega offers a bioluminescent cAMP assay called cAMP-Glo™. This assay is a
homogeneous, bioluminescent, high-throughput assay to measure cyclic AMP (CAMP) levels in
cells. The assay is based on the principle that cAMP stimulates a protein kinase, which then
uses ATP and a pro-luminescent substrate to generate a light signal. The amount of light
generated is proportional to the amount of cAMP present. --INVALID-LINK-- The cAMP-Glo™
Assay is a homogeneous, bioluminescent assay for detecting CAMP. The assay is based on the
principle that cCAMP stimulates a protein kinase to phosphorylate a substrate, and the amount
of phosphorylated substrate is detected using a luciferase-based reaction. --INVALID-LINK--
The cAMP-Glo Assay from Promega is a bioluminescent assay that measures cAMP levels in a
sample. The assay is based on the principle that cCAMP stimulates a protein kinase, which then
phosphorylates a substrate. The phosphorylated substrate is then detected using a luciferase-
based reaction. The amount of light produced is proportional to the amount of CAMP in the
sample. --INVALID-LINK-- The cAMP-Glo™ Assay is a homogeneous, bioluminescent assay
that measures cAMP levels in cell lysates. The assay is based on the principle that cAMP
stimulates a protein kinase, which then phosphorylates a substrate. The amount of
phosphorylated substrate is then detected using a luciferase-based reaction. The amount of
light produced is proportional to the amount of CAMP in the sample. --INVALID-LINK-- The
CAMP-Glo™ Assay is a popular method for measuring intracellular cAMP levels. It is a
bioluminescent assay that is sensitive, has a high signal-to-background ratio, and is amenable
to high-throughput screening. The assay is based on the principle that cCAMP stimulates a
protein kinase, which then phosphorylates a substrate. The amount of phosphorylated
substrate is then detected using a luciferase-based reaction. The amount of light produced is
proportional to the amount of CAMP in the sample. --INVALID-LINK-- The cAMP-Glo Assay is a
bioluminescent assay for the detection of CAMP in biological samples. The assay is based on
the principle that cCAMP stimulates a protein kinase, which then phosphorylates a substrate.
The phosphorylated substrate is then detected using a luciferase-based reaction. The amount
of light produced is proportional to the amount of cAMP in the sample. --INVALID-LINK-- The
cAMP-Glo™ Assay is a homogeneous, bioluminescent assay that measures cCAMP levels in
cell lysates. The assay is based on the principle that cAMP stimulates a protein kinase, which
then phosphorylates a substrate. The amount of phosphorylated substrate is then detected
using a luciferase-based reaction. The amount of light produced is proportional to the amount
of cCAMP in the sample. --INVALID-LINK-- The cAMP-Glo Assay is a bioluminescent assay for
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the detection of CAMP in biological samples. The assay is based on the principle that cCAMP
stimulates a protein kinase, which then phosphorylates a substrate. The phosphorylated
substrate is then detected using a luciferase-based reaction. The amount of light produced is
proportional to the amount of CAMP in the sample. --INVALID-LINK-- The cAMP-Glo Assay is a
bioluminescent assay for the detection of CAMP in biological samples. The assay is based on
the principle that cCAMP stimulates a protein kinase, which then phosphorylates a substrate.
The phosphorylated substrate is then detected using a luciferase-based reaction. The amount
of light produced is proportional to the amount of cAMP in the sample. --INVALID-LINK-- The
CAMP-Glo Assay is a bioluminescent assay for the detection of CAMP in biological samples.
The assay is based on the principle that CAMP stimulates a protein kinase, which then
phosphorylates a substrate. The phosphorylated substrate is then detected using a luciferase-
based reaction. The amount of light produced is proportional to the amount of CAMP in the
sample. --INVALID-LINK-- The cAMP-Glo Assay is a bioluminescent assay for the detection of
cAMP in biological samples. The assay is based on the principle that CAMP stimulates a protein
kinase, which then phosphorylates a substrate. The phosphorylated substrate is then detected
using a luciferase-based reaction. The amount of light produced is proportional to the amount
of CAMP in the sample. --INVALID-LINK-- The cAMP-Glo Assay is a bioluminescent assay for
the detection of cAMP in biological samples. The assay is based on the principle that cAMP
stimulates a protein kinase, which then phosphorylates a substrate. The phosphorylated
substrate is then detected using a luciferase-based reaction. The amount of light produced is
proportional to the amount of CAMP in the sample. --INVALID-LINK-- The cAMP-Glo Assay is a
bioluminescent assay for the detection of CAMP in biological samples. The assay is based on
the principle that CAMP stimulates a protein kinase, which then phosphorylates a substrate.
The phosphorylated substrate is then detected using a luciferase-based reaction. The amount
of light produced is proportional to the amount of cAMP in the sample. --INVALID-LINK-- The
cAMP-Glo Assay is a bioluminescent assay for the detection of CAMP in biological samples.
The assay is based on the principle that cCAMP stimulates a protein kinase, which then
phosphorylates a substrate. The phosphorylated substrate is then detected using a luciferase-
based reaction. The amount of light produced is proportional to the amount of CAMP in the
sample. --INVALID-LINK-- The cAMP-Glo Assay is a bioluminescent assay for the detection of
cAMP in biological samples. The assay is based on the principle that cCAMP stimulates a protein
kinase, which then phosphorylates a substrate. The phosphorylated substrate is then detected
using a luciferase-based reaction. The amount of light produced is proportional to the amount
of CAMP in the sample. --INVALID-LINK-- The cAMP-Glo Assay is a bioluminescent assay for
the detection of cAMP in biological samples. The assay is based on the principle that cAMP
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stimulates a protein kinase, which then phosphorylates a substrate. The phosphorylated
substrate is then detected using a luciferase-based reaction. The amount of light produced is
proportional to the amount of CAMP in the sample. --INVALID-LINK-- The cAMP-Glo Assay is a
bioluminescent assay for the detection of CAMP in biological samples. The assay is based on
the principle that cAMP stimulates a protein kinase, which then phosphorylates a substrate.
The phosphorylated substrate is then detected using a luciferase-based reaction. The amount
of light produced is proportional to the amount of cAMP in the sample. --INVALID-LINK-- The
CcAMP-Glo Assay is a bioluminescent assay for the detection of cCAMP in biological samples.
The assay is based on the principle that cCAMP stimulates a protein kinase, which then
phosphorylates a substrate. The phosphorylated substrate is then detected using a luciferase-
based reaction. The amount of light produced is proportional to the amount of CAMP in the
sample. --INVALID-LINK-- The cAMP-Glo Assay is a bioluminescent assay for the detection of
CcAMP in biological samples. The assay is based on the principle that cCAMP stimulates a protein
kinase, which then phosphorylates a substrate. The phosphorylated substrate is then detected
using a luciferase-based reaction. The amount of light produced is proportional to the amount
of CAMP in the sample. --INVALID-LINK-- The cAMP-Glo Assay is a bioluminescent assay for
the detection of CAMP in biological samples. The assay is based on the principle that cCAMP
stimulates a protein kinase, which then phosphorylates a substrate. The phosphorylated
substrate is then detected using a luciferase-based reaction. The amount of light produced is
proportional to the amount of CAMP in the sample. --INVALID-LINK-- The cAMP-Glo Assay is a
bioluminescent assay for the detection of CAMP in biological samples. The assay is based on
the principle that cCAMP stimulates a protein kinase, which then phosphorylates a substrate.
The phosphorylated substrate is then detected using a luciferase-based reaction. The amount
of light produced is proportional to the amount of cAMP in the sample. --INVALID-LINK-- The
CAMP-Glo Assay is a bioluminescent assay for the detection of CAMP in biological samples.
The assay is based on the principle that CAMP stimulates a protein kinase, which then
phosphorylates a substrate. The phosphorylated substrate is then detected using a luciferase-
based reaction. The amount of light produced is proportional to the amount of CAMP in the
sample. --INVALID-LINK-- The cAMP-Glo Assay is a bioluminescent assay for the detection of
cAMP in biological samples. The assay is based on the principle that CAMP stimulates a protein
kinase, which then phosphorylates a substrate. The phosphorylated substrate is then detected
using a luciferase-based reaction. The amount of light produced is proportional to the amount
of CAMP in the sample. --INVALID-LINK-- The cAMP-Glo Assay is a bioluminescent assay for
the detection of cAMP in biological samples. The assay is based on the principle that cAMP
stimulates a protein kinase, which then phosphorylates a substrate. The phosphorylated
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substrate is then detected using a luciferase-based reaction. The amount of light produced is
proportional to the amount of CAMP in the sample. --INVALID-LINK-- The cAMP-Glo Assay is a
bioluminescent assay for the detection of CAMP in biological samples. The assay is based on
the principle that cCAMP stimulates a protein kinase, which then phosphorylates a substrate.
The phosphorylated substrate is then detected using a luciferase-based reaction. The amount
of light produced is proportional to the amount of cAMP in the sample. --INVALID-LINK-- The
cAMP-Glo™ Assay is a homogeneous, bioluminescent method to measure cyclic AMP (CAMP)
levels in cells. The assay is based on the principle that cAMP stimulates a protein kinase,
which then uses ATP and a pro-luminescent substrate to generate a light signal. The amount of
light generated is proportional to the amount of CAMP present. --INVALID-LINK-- The cCAMP-
Glo™ Assay is a homogeneous, bioluminescent assay that measures cAMP levels in cell
lysates. The assay is based on the principle that cAMP stimulates a protein kinase, which then
phosphorylates a substrate. The amount of phosphorylated substrate is then detected using a
luciferase-based reaction. The amount of light produced is proportional to the amount of cAMP
in the sample. The assay is performed in a 96- or 384-well plate and the signal is read using a
luminometer. --INVALID-LINK-- The cAMP-Glo™ Assay is a homogeneous, bioluminescent
assay that measures cAMP levels in cell lysates. The assay is based on the principle that
CAMP stimulates a protein kinase, which then phosphorylates a substrate. The amount of
phosphorylated substrate is then detected using a luciferase-based reaction. The amount of
light produced is proportional to the amount of CAMP in the sample. The assay is performed in
a 96- or 384-well plate and the signal is read using a luminometer. The assay has a high signal-
to-background ratio and is amenable to high-throughput screening. --INVALID-LINK-- The
cAMP-Glo™ Assay is a homogeneous, bioluminescent assay that measures cCAMP levels in
cell lysates. The assay is based on the principle that cAMP stimulates a protein kinase, which
then phosphorylates a substrate. The amount of phosphorylated substrate is then detected
using a luciferase-based reaction. The amount of light produced is proportional to the amount
of cCAMP in the sample. The assay is performed in a 96- or 384-well plate and the signal is read
using a luminometer. The assay has a high signal-to-background ratio and is amenable to high-
throughput screening. The assay is also available in a high-throughput format. --INVALID-LINK-
- The cAMP-Glo™ Assay is a homogeneous, bioluminescent assay that measures cCAMP levels
in cell lysates. The assay is based on the principle that cAMP stimulates a protein kinase,
which then phosphorylates a substrate. The amount of phosphorylated substrate is then
detected using a luciferase-based reaction. The amount of light produced is proportional to the
amount of CAMP in the sample. The assay is performed in a 96- or 384-well plate and the
signal is read using a luminometer. The assay has a high signal-to-background ratio and is
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amenable to high-throughput screening. The assay is also available in a high-throughput
format. The assay is also available in a variety of kit sizes. --INVALID-LINK-- The cAMP-Glo™
Assay is a homogeneous, bioluminescent assay that measures cAMP levels in cell lysates. The
assay is based on the principle that cAMP stimulates a protein kinase, which then
phosphorylates a substrate. The amount of phosphorylated substrate is then detected using a
luciferase-based reaction. The amount of light produced is proportional to the amount of cCAMP
in the sample. The assay is performed in a 96- or 384-well plate and the signal is read using a
luminometer. The assay has a high signal-to-background ratio and is amenable to high-
throughput screening. The assay is also available in a high-throughput format. The assay is
also available in a variety of kit sizes. The assay is also available with a variety of different
substrates. --INVALID-LINK-- The cAMP-Glo™ Assay is a homogeneous, bioluminescent
assay that measures cAMP levels in cell lysates. The assay is based on the principle that
CAMP stimulates a protein kinase, which then phosphorylates a substrate. The amount of
phosphorylated substrate is then detected using a luciferase-based reaction. The amount of
light produced is proportional to the amount of CAMP in the sample. The assay is performed in
a 96- or 384-well plate and the signal is read using a luminometer. The assay has a high signal-
to-background ratio and is amenable to high-throughput screening. The assay is also available
in a high-throughput format. The assay is also available in a variety of kit sizes. The assay is
also available with a variety of different substrates. The assay is also available with a variety of
different detection reagents. --INVALID-LINK-- The cAMP-Glo™ Assay is a homogeneous,
bioluminescent assay that measures cAMP levels in cell lysates. The assay is based on the
principle that cCAMP stimulates a protein kinase, which then phosphorylates a substrate. The
amount of phosphorylated substrate is then detected using a luciferase-based reaction. The
amount of light produced is proportional to the amount of CAMP in the sample. The assay is
performed in a 96- or 384-well plate and the signal is read using a luminometer. The assay has
a high signal-to-background ratio and is amenable to high-throughput screening. The assay is
also available in a high-throughput format. The assay is also available in a variety of kit sizes.
The assay is also available with a variety of different substrates. The assay is also available
with a variety of different detection reagents. The assay is also available with a variety of
different controls. --INVALID-LINK-- The cAMP-Glo™ Assay is a homogeneous, bioluminescent
assay that measures cCAMP levels in cell lysates. The assay is based on the principle that
cAMP stimulates a protein kinase, which then phosphorylates a substrate. The amount of
phosphorylated substrate is then detected using a luciferase-based reaction. The amount of
light produced is proportional to the amount of CAMP in the sample. The assay is performed in
a 96- or 384-well plate and the signal is read using a luminometer. The assay has a high signal-
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to-background ratio and is amenable to high-throughput screening. The assay is also available
in a high-throughput format. The assay is also available in a variety of kit sizes. The assay is
also available with a variety of different substrates. The assay is also available with a variety of
different detection reagents. The assay is also available with a variety of different controls. The
assay is also available with a variety of different protocols. --INVALID-LINK-- Confirming
MRS7799 Target Engagement in Cells: A Comparative Guide

For researchers, scientists, and drug development professionals, confirming that a small
molecule interacts with its intended target within a cellular context is a critical step in drug
discovery. This guide provides a comparative overview of methods to confirm the target
engagement of MRS7799, a potent and selective antagonist of the P2Y14 receptor.

MRS7799 is a valuable chemical tool for investigating the physiological and pathological roles
of the P2Y14 receptor (P2Y14R), a G protein-coupled receptor (GPCR) activated by UDP-
sugars like UDP-glucose. Understanding its engagement with P2Y14R is paramount for
interpreting experimental results accurately. This guide will delve into the primary mechanism of
action of MRS7799, compare cellular target engagement assays, and provide detailed
experimental protocols.

Mechanism of Action of MRS7799

The P2Y14 receptor is coupled to the Gi/o family of G proteins. Activation of P2Y14R by its
endogenous ligands, such as UDP-glucose, leads to the inhibition of adenylyl cyclase. This
inhibition results in a decrease in intracellular cyclic AMP (cCAMP) levels, a key second
messenger. MRS7799 acts as a competitive antagonist at the P2Y14 receptor, meaning it
binds to the receptor and blocks the binding of UDP-sugars, thereby preventing the
downstream decrease in CAMP. Therefore, confirming the target engagement of MRS7799 in
cells involves demonstrating its ability to counteract the UDP-glucose-induced reduction in
CAMP levels.

Comparison of Cellular Target Engagement Assays

The most direct way to measure MRS7799 target engagement is to quantify its effect on CAMP
levels in cells expressing the P2Y14 receptor. Several commercially available assays can be
used for this purpose, each with its own advantages and disadvantages. The choice of assay
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will depend on factors such as the required sensitivity, throughput, and available laboratory

equipment.

Assay Type

Principle

Advantages

Disadvantages

Luminescent (e.g.,
Promega cAMP-
Glo™)

Competitive binding
assay where cAMP
produced by cells
competes with a
labeled cAMP for
binding to a protein
kinase. The
subsequent enzymatic
reaction produces
light.

High sensitivity, wide
dynamic range, simple
"add-and-read"
protocol suitable for
high-throughput

screening.

Can be more
expensive than other

methods.

Fluorescence-Based
(e.g., Cisbio HTRF)

Competitive
immunoassay using
Homogeneous Time-
Resolved
Fluorescence (HTRF)
between native CAMP
and a labeled cAMP.

High sensitivity and
low background,
amenable to high-

throughput screening.

Requires a plate
reader with HTRF
capability.

ELISA-Based (e.g.,

Cayman Chemical)

Competitive enzyme-
linked immunosorbent
assay where cAMP in
the sample competes
with a fixed amount of
HRP-labeled cAMP
for binding to a

specific antibody.

Generally lower cost

per sample.

More hands-on time
with multiple wash
steps, may have lower
throughput.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the P2Y14R signaling pathway and a general experimental

workflow for confirming MRS7799 target engagement.
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Workflow for assessing MRS7799 target engagement.

Experimental Protocols

Below are detailed protocols for confirming MRS7799 target engagement using a luminescent
CAMP assay as an example.

Cell Culture and Seeding

e Culture cells expressing the human P2Y 14 receptor (e.g., HEK293 or CHO cells) in
appropriate growth medium.

e On the day of the experiment, harvest and count the cells.

e Seed the cells into a white, opaque 96-well microplate at a density optimized for the specific
cell line and assay.

¢ Incubate the plate at 37°C in a CO2 incubator for the appropriate time to allow for cell
attachment.

cAMP Assay Protocol (using a luminescent assay as an
example)

o Compound Preparation: Prepare a stock solution of MRS7799 in a suitable solvent (e.g.,
DMSO). Make serial dilutions of MRS7799 in assay buffer. Also, prepare a stock solution of
UDP-glucose.

e Cell Treatment:
o Carefully remove the growth medium from the wells.

o Add assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to each well
and incubate for a short period to prevent cCAMP degradation.

o Add the desired concentrations of MRS7799 or vehicle control to the appropriate wells.
Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
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o Add UDP-glucose to stimulate the P2Y14 receptor. A concentration that elicits a
submaximal response (EC80) is often used to best observe the inhibitory effect of the
antagonist. A control group without UDP-glucose stimulation should be included.

o Incubate for a specific time (e.g., 30 minutes) at 37°C.

¢ CAMP Measurement:

o Following the manufacturer's instructions for the chosen cAMP assay kit (e.g., Promega’s
cAMP-Glo™), add the cell lysis buffer and then the detection reagents.

o Incubate at room temperature for the recommended time to allow the luminescent signal
to stabilize.

o Measure the luminescence using a plate reader.

Data Analysis

e The raw luminescence units (RLU) are inversely proportional to the amount of cAMP in the
well.

o Normalize the data to the control wells (e.g., vehicle-treated, unstimulated cells and vehicle-
treated, UDP-glucose-stimulated cells).

» Plot the concentration of MRS7799 against the percentage of inhibition of the UDP-glucose-
induced response.

o Calculate the IC50 value of MRS7799, which represents the concentration of the antagonist
that inhibits 50% of the agonist response. This quantitative measure confirms target
engagement.

By following these guidelines and protocols, researchers can confidently confirm the target
engagement of MRS7799 in a cellular context, paving the way for more robust and reliable
experimental outcomes in the study of P2Y14 receptor biology.

 To cite this document: BenchChem. [confirming MRS7799 target engagement in cells].
BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b15569814#confirming-mrs7799-target-engagement-
in-cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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